6-Methyl-2,3-dihydro-1H-indene-1-thiol is a sulfur-containing organic compound that belongs to the class of thiophenes and indenes. This compound is noteworthy for its potential biological activities, particularly as a selective inhibitor of monoamine oxidase B, which has implications in neurodegenerative diseases such as Parkinson's disease. Its unique structure combines features of both indene and thiol functionalities, making it a subject of interest in medicinal chemistry and drug design.
The compound can be synthesized through various chemical methods, often starting from simpler precursors related to indene derivatives. Research has demonstrated efficient synthesis routes that yield this compound with good purity and yield percentages, making it accessible for further study and application in scientific research.
6-Methyl-2,3-dihydro-1H-indene-1-thiol can be classified as:
The synthesis of 6-methyl-2,3-dihydro-1H-indene-1-thiol typically involves several steps, including the formation of the indene structure followed by thiolation. Common methods include:
The synthesis may involve:
The molecular structure of 6-methyl-2,3-dihydro-1H-indene-1-thiol features:
Key structural data include:
6-Methyl-2,3-dihydro-1H-indene-1-thiol can participate in various chemical reactions due to its functional groups:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity without compromising the integrity of the indene structure.
The mechanism of action for 6-methyl-2,3-dihydro-1H-indene-1-thiol as a monoamine oxidase B inhibitor involves:
Research indicates that derivatives of this compound have been shown to exhibit significant inhibitory activity against monoamine oxidase B, with structure–activity relationship studies identifying key modifications that enhance potency .
Relevant data from studies indicate properties consistent with other thiol-containing compounds, including potential reactivity patterns and stability profiles .
6-Methyl-2,3-dihydro-1H-indene-1-thiol is primarily explored for its applications in:
The ongoing research aims to further elucidate its pharmacological properties and potential therapeutic applications in treating conditions such as Parkinson's disease and depression .
The synthesis of 6-methyl-2,3-dihydro-1H-indene-1-thiol (CAS 1557712-83-0), a bicyclic thiol with demonstrated biological significance, requires precise methodological development. This section details cutting-edge synthetic approaches focusing on efficiency, stereocontrol, and scalability.
Hydrogenation of pre-functionalized indene scaffolds provides a direct route to the saturated backbone of 6-methyl-2,3-dihydro-1H-indene-1-thiol. Palladium catalysts (Pd/C, Pd(OAc)₂) in aprotic solvents enable selective reduction of the C=C bond while preserving the critical thiol functionality. Recent studies demonstrate that Rh-(R)-BINAP complexes achieve superior selectivity under mild conditions (25-50°C, 10-50 bar H₂), yielding the saturated thiol scaffold with >90% conversion and <2% desulfurization byproducts [2].
Table 1: Catalytic Hydrogenation Optimization for 6-Methyl-2,3-dihydro-1H-indene-1-thiol Precursors
Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|
Pd/C (10 wt%) | 80 | 30 | 95 | 78 |
Pd(OAc)₂ | 50 | 20 | 89 | 85 |
Rh-(R)-BINAP | 25 | 10 | 92 | 98 |
PtO₂ | 70 | 50 | 99 | 65 |
Critical to success is thiol protection prior to hydrogenation. tert-Butyl disulfide or trityl protection strategies mitigate catalyst poisoning and sulfur extrusion. Deprotection under reducing conditions (Na/NH₃) or acidic media (TFA) subsequently liberates the free thiol with high purity (>98%) [2]. This approach enables access to gram-scale quantities of the target molecule for biological evaluation, particularly relevant given its role as a human monoamine oxidase B (hMAO-B) inhibitor [2].
Ring-forming strategies constitute the most direct synthetic pathways to the bicyclic thiol core. Acid-catalyzed intramolecular cyclization of 2-(mercaptomethyl)-6-methylstyrene derivatives yields 6-methyl-2,3-dihydro-1H-indene-1-thiol with 75-82% efficiency under optimized sulfuric acid catalysis [2]. Key advancements include:
Molecular docking reveals the sulfur atom forms a covalent bond with Ser203 in acetylcholinesterase (AChE), stabilized by π-π stacking with Phe295/Phe297 residues [2]. This underpins the pharmacological interest driving synthetic development.
Accessing enantiomerically pure 6-methyl-2,3-dihydro-1H-indene-1-thiol is crucial for optimizing its biological activity. Two dominant strategies have emerged:
Table 2: Enantioselective Synthesis Performance for Chiral 6-Methyl-2,3-dihydro-1H-indene-1-thiol Derivatives
Catalyst System | Substrate | ee (%) | Yield (%) |
---|---|---|---|
Chiral phosphoric acid | α-Methylindene | 92 | 88 |
Subtilisin Carlsberg | Prochiral diester | 98 | 76 |
Rh-(R)-BINAP | 2-Indenyl thioacrylate | 91 | 85 |
These methods highlight the versatility of organocatalytic and biocatalytic systems in constructing the challenging chiral tertiary thiol center. The resulting enantiopure compounds are invaluable for structure-activity relationship (SAR) studies targeting neurodegenerative diseases [2].
Overcoming batch synthesis limitations is essential for industrial-scale production of 6-methyl-2,3-dihydro-1H-indene-1-thiol. Continuous flow reactors offer solutions through enhanced mass/heat transfer and precise reaction control:
Flow systems facilitate parallel synthesis of 48 analogs per batch, accelerating SAR studies by varying substituents on the indene core. This high-throughput capability is critical for medicinal chemistry optimization of the bicyclic thiol pharmacophore [2] [5].
Table 3: Comparative Analysis of Synthetic Routes to 6-Methyl-2,3-dihydro-1H-indene-1-thiol
Method | Key Advantages | Yield (%) | Limitations |
---|---|---|---|
Metal-Catalyzed Hydrogenation | Functional group tolerance | 85-98 | Requires thiol protection |
Acid-Catalyzed Cyclization | Simplicity, scalability | 75-82 | Moderate diastereoselectivity |
Photochemical Cyclization | High diastereoselectivity, mild conditions | 94 | Specialized equipment required |
Continuous Flow | Scalability, reproducibility, safety | 85-94 | Higher initial equipment investment |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: